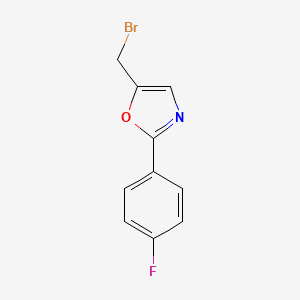

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole

Description

Properties

IUPAC Name |

5-(bromomethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWWYMGMSMVAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(O2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via α-Bromoacetophenone and Amide Condensation

The Bredereck reaction or related condensation methods involve reacting an appropriately substituted α-bromoacetophenone (e.g., 4-fluoro-α-bromoacetophenone) with an amide such as acetamide or urea under heating (e.g., 150 °C for 2 hours). This leads to cyclization forming the oxazole ring with substitution at the 2-position by the fluorophenyl group and a bromomethyl group at the 5-position.

This approach was exemplified in the synthesis of 2-methyl-4-substituted oxazoles followed by selective bromination at the 5-position using N-bromosuccinimide (NBS) in chloroform, yielding 5-bromooxazole derivatives. By analogy, using 4-fluoro-substituted precursors would afford the target compound.

Bromination of 2-(4-Fluorophenyl)-5-methyl Oxazole

Starting from 2-(4-fluorophenyl)-5-methyl oxazole, selective bromination at the methyl group can be achieved using NBS under mild conditions to introduce the bromomethyl functionality at the 5-position.

This method benefits from regioselectivity and mild reaction conditions, preserving the integrity of the oxazole ring and the fluorophenyl substituent.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki coupling reactions have been employed to functionalize oxazole derivatives at various positions, including 2- and 5-substitutions, by coupling halogenated oxazoles with arylboronic acids under Pd-catalysis.

Although this method is more commonly used for aryl substitutions, it can be adapted in multistep syntheses where the bromomethyl group is introduced after or before the cross-coupling step.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to accelerate the formation of oxazole rings from α-bromoacetophenones and urea or amides in solvents like DMF, producing 2,5-disubstituted oxazoles efficiently.

This technique can be adapted for the synthesis of this compound by selecting the appropriate 4-fluoro-α-bromoacetophenone and reaction conditions.

Summary of Preparation Methods in Tabular Form

Research Findings and Notes

The condensation of α-bromoacetophenones with amides under thermal conditions is a reliable route to 2,5-disubstituted oxazoles, including those bearing halogen substituents on the aromatic ring.

Chemoselective bromination at the 5-position of oxazoles using NBS is well-documented and can be adapted for introducing bromomethyl groups, crucial for further functionalization.

Microwave-assisted synthesis offers a green and efficient alternative, reducing reaction times from hours to minutes and improving yields, which is advantageous for scale-up and industrial applications.

Palladium-catalyzed cross-coupling reactions provide a powerful method for diversifying the oxazole core but may require multiple steps when introducing bromomethyl groups.

No direct single-step synthesis of this compound is widely documented, but combining these methods sequentially allows for its preparation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often employed under inert atmosphere conditions.

Major Products

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation and Reduction: Products include oxides and dehalogenated compounds.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial and Anticancer Activities

Numerous studies have highlighted the potential of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole as an antimicrobial and anticancer agent. Its structure allows for interaction with biological macromolecules, such as proteins and nucleic acids, which can modulate their functions. The bromomethyl group acts as an electrophile, enabling the formation of covalent bonds with nucleophilic sites in biomolecules, thereby contributing to its biological activity.

2. COX-2 Inhibition

The compound has been investigated for its selective inhibitory action against cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Inhibition of COX-2 is beneficial for developing anti-inflammatory drugs that minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This makes this compound a promising candidate for therapeutic applications in pain management and inflammation.

3. FAAH Modulation

Research indicates that oxazole derivatives can act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition can be relevant for treating various conditions, including chronic pain syndromes, neurodegenerative diseases, and metabolic disorders . The structural characteristics of this compound may enhance its efficacy as a FAAH modulator.

Material Science Applications

1. Organic Electronics

The unique electronic properties imparted by the fluorine and bromine substituents allow for potential applications in organic electronics. Research into the use of oxazoles in organic semiconductors suggests that compounds like this compound could be developed into functional materials with applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

2. Synthesis of Complex Molecules

The reactivity of the bromomethyl group facilitates various coupling reactions, making this compound a useful building block in organic synthesis. Its ability to participate in cross-coupling reactions enables the generation of more complex molecular architectures that may exhibit enhanced biological or physical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(bromomethyl)oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogenated Phenyl Substituents

Key Observations :

- Electronic Effects : Fluorophenyl groups enhance electron-withdrawing properties, stabilizing negative charges in intermediates. Bromomethyl groups increase electrophilicity compared to bromophenyl derivatives .

- Core Heterocycle Influence : Oxazoles (e.g., target compound) exhibit planar aromaticity, while oxadiazoles (e.g., compound 5g in ) have higher thermal stability due to additional nitrogen.

Bioactive Oxazole Derivatives

Key Observations :

- Substituent Impact : Hydroxy groups (e.g., compound 31) correlate with antiprotozoal activity, while bromomethyl groups may favor synthetic utility over direct bioactivity .

- Positional Effects : 5-Substituted oxazoles (e.g., compound 88) with electron-rich thienyl groups show enhanced hypolipidemic activity compared to bromomethyl analogues .

Crystallographic and Conformational Comparisons

Key Observations :

- Crystal Packing : Halogen substituents (Cl vs. Br) in isostructural compounds (e.g., compound 4 vs. 5 in ) minimally affect conformation but alter crystal packing.

- Planarity : Oxazole derivatives (target compound) are typically planar, while thiazole-triazole hybrids (e.g., compound 4) exhibit steric distortions .

Biological Activity

2-(4-Fluorophenyl)-5-(bromomethyl)oxazole is a compound of significant interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8BrFNO

- Molecular Weight : 256.08 g/mol

- IUPAC Name : this compound

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent. The compound's activity is attributed to the oxazole ring, which is known for its ability to interact with biological targets.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the oxazole structure can significantly affect its biological activity. For instance, the introduction of different substituents on the phenyl ring has been shown to enhance potency against specific targets.

| Compound | Substituent | Activity (IC50) |

|---|---|---|

| This compound | 4-Fluoro | X μM |

| 2-(4-Chlorophenyl)-5-(bromomethyl)oxazole | 4-Chloro | Y μM |

| 2-(4-Methylphenyl)-5-(bromomethyl)oxazole | 4-Methyl | Z μM |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The compound was effective against various strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Effects : In another study, the compound was evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammatory responses. Molecular docking studies suggested strong binding affinities to COX-2, supporting its use as a potential anti-inflammatory agent .

- Analgesic Activity : The analgesic effects were assessed using established pharmacological tests such as the writhing test and hot plate test in animal models. Results indicated that the compound significantly reduced pain responses, suggesting its utility in pain management therapies .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been characterized in preliminary studies. Key findings include:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism with several metabolites identified.

- Toxicity : Acute toxicity studies revealed a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(4-fluorophenyl)-5-(bromomethyl)oxazole?

The compound is typically synthesized via cyclization of precursor amides using phosphorus oxychloride (POCl₃). For example, N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamides are refluxed in POCl₃ for 4 hours, followed by neutralization with NaHCO₃ and purification via recrystallization (ethanol) or silica gel chromatography . Alternative routes include bromomethylation of preformed oxazole derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) confirms molecular geometry, with parameters such as unit cell dimensions (e.g., monoclinic system, space group P2₁/c) and bond angles .

- Spectroscopy : FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.8 ppm) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>98% by assay) .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Ethanol or petroleum ether/dichloromethane (9:1) mixtures yield high-purity crystals .

- Flash chromatography : Silica gel with gradients of dichloromethane/hexane removes unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions (e.g., temperature, solvent) be optimized to improve yields of the bromomethyloxazole core?

- Reaction time and temperature : Prolonged reflux (4–6 hours) in POCl₃ maximizes cyclization efficiency, while temperatures >100°C minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromomethylation rates but require careful pH control to avoid decomposition .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

- Hydrolysis intermediates : Excess water or incomplete POCl₃ removal generates carboxylic acid derivatives, detectable via LC-MS (e.g., m/z 320.1 for hydrolyzed amides) .

- Cross-coupling artifacts : Residual Pd catalysts in Suzuki-Miyaura reactions (if applicable) form biphenyl byproducts, removable via chelating resins .

Q. How does the bromomethyl group influence the compound’s reactivity in subsequent functionalization?

- Nucleophilic substitution : The bromine atom is susceptible to displacement by amines or thiols, enabling derivatization (e.g., to hydroxymethyl or azide groups) for click chemistry .

- Stability concerns : The C-Br bond is prone to homolytic cleavage under UV light, necessitating dark storage at −20°C for long-term stability .

Q. What strategies are used to correlate structural features (e.g., fluorophenyl substitution) with biological activity?

- In vitro assays : Evaluate hypolipidemic activity (e.g., inhibition of IL-6 secretion in macrophages) using ELISA, as seen in structurally related oxazoleacetic acid derivatives .

- Computational modeling : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict electron-deficient sites for targeted modifications .

Q. How can crystallographic data guide the design of analogs with enhanced pharmacological properties?

- Torsional angles and packing : Adjust substituents (e.g., replacing bromine with bulkier groups) to modulate solubility and bioavailability based on crystal lattice interactions .

- Hydrogen bonding : Fluorophenyl groups enhance π-π stacking with protein targets (e.g., IL-6 receptors), as inferred from docking studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.